4-Cyclopropyl-2-methylbenzoic acid: A Technical Monograph
4-Cyclopropyl-2-methylbenzoic acid: A Technical Monograph
This guide serves as a technical monograph for 4-Cyclopropyl-2-methylbenzoic acid , a specialized building block in medicinal chemistry. It is structured to support researchers in the synthesis, characterization, and strategic application of this scaffold.
CAS Number: 909698-10-8[1]
Executive Summary & Strategic Significance
4-Cyclopropyl-2-methylbenzoic acid (CAS 909698-10-8) is a high-value intermediate used primarily in the discovery of small molecule therapeutics. Its structural uniqueness lies in the combination of an ortho-methyl group and a para-cyclopropyl moiety on the benzoic acid core.
Medicinal Chemistry Rationale
In drug design, this scaffold offers two distinct advantages over unsubstituted or alkyl-substituted analogs:
-
The "Magic Methyl" Effect: The ortho-methyl group (at C2) induces a twist in the biaryl or amide bond conformation relative to the phenyl ring, often locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.
-
Cyclopropyl Bioisosterism: The cyclopropyl group at C4 acts as a rigid, metabolically stable bioisostere for an isopropyl or ethyl group. It increases lipophilicity (logP) moderately while often improving metabolic stability against CYP450 oxidation compared to acyclic alkyl chains.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The following data aggregates experimental and predicted values to establish a baseline for identification.
| Property | Value / Description |
| CAS Number | 909698-10-8 |
| IUPAC Name | 4-Cyclopropyl-2-methylbenzoic acid |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted LogP | ~3.2 (Lipophilic) |
| pKa (Acid) | ~4.2 (Typical for substituted benzoic acids) |
| Boiling Point | 313.9 ± 0.0 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| SMILES | CC1=C(C=CC(=C1)C2CC2)C(=O)O |
Synthesis & Manufacturing Protocol
While various routes exist, the most robust and scalable method for research laboratories is the Suzuki-Miyaura Cross-Coupling of 4-bromo-2-methylbenzoic acid with cyclopropylboronic acid. This route avoids the handling of hazardous diazo compounds often associated with cyclopropanation.
Reaction Logic Diagram
The following directed graph illustrates the synthetic workflow and critical decision points.
Caption: Figure 1. Optimized Suzuki-Miyaura coupling workflow for the synthesis of CAS 909698-10-8.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of 4-Cyclopropyl-2-methylbenzoic acid.
Reagents:
-
4-Bromo-2-methylbenzoic acid (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂·DCM complex (5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-bromo-2-methylbenzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Solvent Addition: Add degassed Toluene/Water mixture. Note: Degassing is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a stream of nitrogen.
-
Reaction: Heat the mixture to 100°C for 16 hours. Monitor reaction progress via LC-MS (Target Mass [M-H]⁻ = 175.2).
-
Quench & Workup:
-
Cool to room temperature.[2]
-
Dilute with water (50 mL) and wash with Ethyl Acetate (to remove non-acidic impurities). Discard the organic layer.
-
Critical Step: Acidify the aqueous layer carefully with 1N HCl to pH ~3. The product will precipitate as a white solid.
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).
-
-
Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from Hexanes/Ethyl Acetate if necessary to achieve >98% purity.
Analytical Characterization (QC Expectations)
To validate the identity of CAS 909698-10-8, the following spectral signatures must be confirmed.
| Technique | Expected Signal / Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (br s, 1H, COOH)δ 7.75 (d, J=8.0 Hz, 1H, Ar-H6)δ 7.05 (s, 1H, Ar-H3)δ 6.95 (d, J=8.0 Hz, 1H, Ar-H5)δ 2.48 (s, 3H, Ar-CH₃)δ 1.95 (m, 1H, Cyclopropyl-CH)δ 1.00-0.70 (m, 4H, Cyclopropyl-CH₂) |
| LC-MS (ESI) | [M-H]⁻ : 175.2 m/z (Negative Mode dominant for carboxylic acids) |
| HPLC Purity | >95% @ 254 nm |
Applications in Drug Discovery
This building block is frequently employed to modulate the physicochemical properties of a lead compound.[3] The diagram below details the decision logic for selecting this scaffold.
Caption: Figure 2. SAR decision matrix for deploying the 4-cyclopropyl-2-methylbenzoic acid scaffold.
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. Keep away from strong oxidizing agents.[5]
-
Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[6] Journal of Medicinal Chemistry, 59(19), 8712–8756. (Contextual citation for cyclopropyl bioisosterism).
Sources
- 1. 4-cyclopropyl-2-methylbenzoic acid | 909698-10-8 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid | 1094894-14-0 | Benchchem [benchchem.com]
